Roburic Acid

Description

Properties

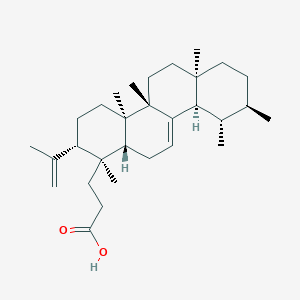

IUPAC Name |

3-[(1S,2S,4aR,4bS,6aR,9R,10S,10aR,12aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-19(2)22-12-16-30(8)24(28(22,6)15-13-25(31)32)10-9-23-26-21(4)20(3)11-14-27(26,5)17-18-29(23,30)7/h9,20-22,24,26H,1,10-18H2,2-8H3,(H,31,32)/t20-,21+,22+,24-,26+,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPYCVULPFKBOG-CSHKLQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC(C4(C)CCC(=O)O)C(=C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318071 | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6812-81-3 | |

| Record name | Roburic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roburic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Natural Sources of Roburic Acid: A Technical Guide for Researchers

Abstract

Roburic acid, a tetracyclic triterpenoid, has garnered significant interest within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes quantitative data on its occurrence, details experimental protocols for its isolation, and visualizes key signaling pathways and experimental workflows to facilitate further research and development.

Introduction

This compound is a naturally occurring tetracyclic triterpenoid compound that was first isolated from oak galls.[1][2][3] It has since been identified in various plant species, notably within the Gentiana genus.[1][2][3][4] Preclinical studies have demonstrated its potential as a therapeutic agent due to its ability to modulate key inflammatory and oncogenic signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][4] This guide aims to consolidate the current knowledge on the natural origins of this compound to support its further investigation and potential clinical application.

Natural Sources of this compound

The primary documented natural sources of this compound are oak galls and plants belonging to the Gentiana genus.

-

Oak Galls: Oak galls are abnormal growths on oak trees caused by insects, primarily wasps of the Cynips genus.[2][3] These galls are rich in various phytochemicals, and while they are the original reported source of this compound, quantitative data on its concentration in oak galls is not widely available in current literature. Research on the chemical composition of oak galls has predominantly focused on phenolic compounds such as gallic acid and tannic acid.

-

Gentiana Species: Several species of the Gentiana genus are known to produce this compound. The most cited sources are:

-

Gentiana macrophylla (Large Leaf Gentian): The roots of this plant have been identified as a significant source of this compound.[1][2][5] This species is used in traditional Chinese medicine.

-

Gentiana dahurica : This species is another member of the Gentiana family reported to contain this compound.[1][2][3]

-

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data for this compound content in its natural sources. It is important to note that the concentration of secondary metabolites in plants can vary based on factors such as geographic location, climate, and harvesting time.

| Plant Source | Plant Part | Compound | Concentration (% w/w) | Analytical Method | Reference |

| Gentiana macrophylla | Root | This compound | 0.0031% | HPLC | [6] |

| Quercus spp. (Oak Galls) | Gall | This compound | Data Not Available | - | - |

Experimental Protocols

The following protocols are generalized methods for the extraction and isolation of triterpenoids, including this compound, from plant materials. These should be adapted and optimized based on the specific plant matrix and target compound.

General Extraction of Triterpenoids from Gentiana macrophylla Roots

This protocol outlines a common procedure for obtaining a crude extract enriched with triterpenoids.

-

Preparation of Plant Material:

-

Air-dry the roots of Gentiana macrophylla at room temperature until a constant weight is achieved.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature with occasional stirring.

-

Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

Isolation and Purification by Column Chromatography

This protocol describes a general approach to isolate this compound from the crude extract.

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

-

Pack a glass column with the silica gel slurry.

-

-

Sample Loading:

-

Adsorb the crude ethanolic extract onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

-

Carefully load the dried sample onto the top of the prepared silica gel column.

-

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner. A typical gradient could be:

-

100% n-hexane

-

n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1, v/v)

-

-

Collect fractions of a fixed volume (e.g., 25 mL or 50 mL).

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3, v/v).

-

Visualize the spots on the TLC plates by spraying with a solution of 10% sulfuric acid in ethanol followed by heating. Triterpenoids typically appear as purple or brown spots.

-

Pool the fractions containing the compound of interest (this compound).

-

Further purify the pooled fractions using repeated column chromatography or preparative HPLC to obtain pure this compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer.

Caption: this compound's inhibition of NF-κB and MAPK signaling.

Experimental Workflow for Isolation

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Caption: General workflow for this compound isolation.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer activities. The primary natural sources identified are oak galls and the roots of Gentiana species, particularly G. macrophylla. While quantitative data for oak galls remains elusive, the presence of this compound in Gentiana roots is confirmed. The provided experimental protocols and workflows offer a foundational guide for researchers aiming to isolate and study this compound. Further research is warranted to explore other potential natural sources, optimize isolation techniques, and fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Phytochemical Profiling and Biological Activities of Quercus sp. Galls (Oak Galls): A Systematic Review of Studies Published in the Last 5 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oak gall wasp infections of Quercus robur leaves lead to profound modifications in foliage photosynthetic and volatile emission characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Roburic Acid (CAS No. 6812-81-3): A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburic acid (CAS No. 6812-81-3) is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated initially from oak galls and also found in plants of the Gentiana species, this compound has demonstrated promising anti-inflammatory, anticancer, and bone-protective effects.[2][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established biological activities, and underlying molecular mechanisms. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

This compound is a lipophilic molecule with a molecular formula of C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol .[4][5] Its structural complexity, featuring multiple functional groups, contributes to its reactivity and solubility in various organic solvents.[4] While insoluble in water, it is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, petroleum ether, n-hexane, and ethyl acetate.[6][7][8]

| Property | Value | Reference |

| CAS Number | 6812-81-3 | [4] |

| Molecular Formula | C₃₀H₄₈O₂ | [4][5] |

| Molecular Weight | 440.7 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6][8] |

| Melting Point | >181°C (decomposes) | [6][8] |

| Boiling Point | 528.5 ± 49.0 °C (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in DMSO (≥44.1 mg/mL), methanol, chloroform, petroleum ether, n-hexane, ethyl acetate | [6][7][8] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily attributed to its modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values of 5 µM for COX-1 and 9 µM for COX-2.[9][10] Furthermore, it suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][3] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[1][3]

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, particularly colorectal, prostate, and pancreatic cancer.[2] It primarily acts through an antiproliferative mechanism rather than direct cytotoxicity.[2][11] this compound has been shown to directly bind to Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammation and cancer progression, thereby inhibiting the TNF-α-induced activation of the NF-κB pathway.[2][12] This leads to the downregulation of anti-apoptotic proteins and cell cycle arrest at the G0/G1 phase.[1] In lung cancer cells, this compound has been found to inhibit metastasis and induce autophagy, potentially through the activation of the PPARγ signaling pathway.[13]

| Cell Line | Cancer Type | IC₅₀ (µM) - 24h | IC₅₀ (µM) - 72h | Assay | Reference |

| DLD-1 | Colorectal Adenocarcinoma | Most sensitive | ~25 | MTT, Neutral Red, Crystal Violet | [11][14] |

| HT-29 | Colorectal Adenocarcinoma | Less sensitive than DLD-1 | Most sensitive | MTT, Neutral Red, Crystal Violet | [11][14] |

| HCT-116 | Colorectal Carcinoma | Moderately sensitive | ~40 | MTT, Neutral Red, Crystal Violet | [11][14] |

| PC-3 | Prostatic Adenocarcinoma | Less sensitive | - | MTT | [11] |

| BxPC-3 | Pancreatic Adenocarcinoma | Least sensitive | - | MTT | [11] |

Bone Protective Effects

This compound has also been shown to attenuate osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways, suggesting its potential in treating bone loss-related diseases.[1][9]

Signaling Pathways Modulated by this compound

Inhibition of NF-κB and MAPK Signaling Pathways

A primary mechanism of this compound's anti-inflammatory and anticancer effects is its ability to inhibit the NF-κB and MAPK signaling pathways.[1][2] In response to inflammatory stimuli like LPS or TNF-α, this compound prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3] It also inhibits the phosphorylation of key MAPK proteins, p38 and JNK.[1]

Caption: this compound's inhibition of the NF-κB and MAPK signaling pathways.

PPARγ Signaling Pathway in Lung Cancer

In lung cancer cells, this compound has been suggested to exert its anti-metastatic and pro-autophagic effects through the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway.[13] It was observed that this compound treatment increased the expression of PPARγ and its downstream target PTEN, while decreasing the phosphorylation of Akt.[13]

Caption: Proposed mechanism of this compound via the PPARγ pathway in lung cancer.

Experimental Protocols

The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assays (MTT, Crystal Violet)

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Crystal Violet Assay:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash with water and air dry.

-

Solubilize the stain with 30% acetic acid and measure the absorbance at 590 nm.

-

Western Blot Analysis

-

Cell Lysis: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) kit.

-

NF-κB Reporter Assay

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1-4 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Experimental Workflow for Investigating Anticancer Effects

Caption: A typical experimental workflow for evaluating the anticancer potential of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. Its ability to modulate key signaling pathways, particularly the NF-κB and MAPK pathways, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy and safety studies, as well as pharmacokinetic and pharmacodynamic profiling, to fully elucidate its therapeutic potential. The detailed information provided in this guide serves as a valuable resource for scientists and researchers dedicated to advancing this compound from a promising lead compound to a potential clinical candidate.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. Anticancer Activity of this compound: In Vitro and In Silico Investigation [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 6812-81-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C30H48O2 | CID 12315005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound | 6812-81-3 [chemicalbook.com]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound inhibits lung cancer metastasis and triggers autophagy as verified by network pharmacology, molecular docking techniques and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Roburic Acid: A Technical Guide to its Bioactivity and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roburic acid, a tetracyclic triterpenoid originally isolated from oak galls and also found in plants like Gentiana macrophylla, is emerging as a significant natural compound with a spectrum of pharmacological activities.[1][2] This technical review provides an in-depth analysis of the current scientific literature on this compound, focusing on its potent anti-inflammatory, anti-cancer, and bone-protective effects. We present a comprehensive summary of its quantitative biological data, detailed experimental methodologies for key assays, and a visual exploration of its molecular mechanisms through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

This compound (C₃₀H₄₈O₂) is a naturally occurring 3,4-secoursane-type triterpene.[1] Historically used in traditional medicine, it has recently garnered scientific attention for its diverse biological activities.[2] Extensive research has identified its role in modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, positioning it as a promising candidate for drug discovery in oncology and inflammatory diseases.[2][3] This document synthesizes the existing literature, presenting its known biological effects, mechanisms of action, and the experimental frameworks used to elucidate them.

Quantitative Biological Data

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative metrics reported in the literature.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀ (µM) | Reference |

| HCT-116 | Colorectal | MTT | 72h | 15.2 | [4] |

| HT-29 | Colorectal | MTT | 72h | 8.25 | [4] |

| DLD-1 | Colorectal | MTT | 72h | 10.98 | [4] |

| PC-3 | Prostate | MTT | 72h | 15.91 | [4] |

| BxPC-3 | Pancreatic | MTT | 72h | 14.16 | [4] |

| A549 | Lung | MTT | 48h | Approx. 20-40 | [3] |

| H1299 | Lung | MTT | 48h | Approx. 20-40 | [3] |

| PC-3 | Prostate | Cell Viability | 72h | Approx. 10 | [5] |

| DU145 | Prostate | Cell Viability | 72h | Approx. 15 | [5] |

| LNCaP | Prostate | Cell Viability | 72h | Approx. 20 | [5] |

Table 2: Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Effect | Assay | IC₅₀ / Inhibition | Reference |

| RAW 264.7 | LPS (200 ng/mL) | Nitric Oxide (NO) Production | Griess Assay | ~15 µM | [3][6] |

| RAW 264.7 | LPS (200 ng/mL) | IL-6 Production | ELISA | Significant inhibition at 5, 10, 20 µM | [6] |

| N/A | Purified Enzyme | COX-1 Inhibition | Enzyme Assay | 5 µM | |

| N/A | Purified Enzyme | COX-2 Inhibition | Enzyme Assay | 9 µM |

Table 3: Effect on Osteoclastogenesis

| Cell Type | Stimulant | Measured Effect | Inhibition | Reference |

| Bone Marrow Macrophages (BMMs) | RANKL | TRAP-positive multinucleated cells | Dose-dependent inhibition (1-10 µM) | [1][4] |

| Bone Marrow Macrophages (BMMs) | RANKL | F-actin ring formation | Mitigated at 1-10 µM | [1][4] |

| Bone Marrow Macrophages (BMMs) | RANKL | Hydroxyapatite resorption | Mitigated at 1-10 µM | [4] |

Mechanisms of Action & Signaling Pathways

This compound exerts its effects by intervening in critical intracellular signaling pathways. Its primary mechanisms involve the direct inhibition of inflammatory cytokines and the subsequent suppression of downstream signaling cascades that govern inflammation, cell survival, and proliferation.

Anti-Inflammatory and Anti-Cancer Mechanisms

A primary mechanism of this compound is its ability to directly bind to Tumor Necrosis Factor-alpha (TNF-α). This interaction physically blocks TNF-α from binding to its receptor (TNF-R1), representing a critical upstream intervention point in the inflammatory cascade. By preventing this initial binding, this compound effectively halts the activation of the canonical NF-κB and MAPK pathways.

NF-κB Pathway Inhibition: In unstimulated cells, the transcription factor NF-κB (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it promotes the expression of genes involved in inflammation, survival, and proliferation (e.g., XIAP, Mcl-1, Survivin, IL-6). This compound inhibits the TNF-induced phosphorylation of the IKK complex (IKKα/β), IκBα, and the p65 subunit of NF-κB.[7] This prevents IκBα degradation and keeps NF-κB sequestered in the cytoplasm, thereby blocking the transcription of its target genes.[7]

MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is another pro-inflammatory signaling cascade activated by stimuli like Lipopolysaccharide (LPS). This pathway involves a series of protein kinases that phosphorylate and activate one another. Key members include p38 and c-Jun N-terminal kinase (JNK). Activation of these kinases leads to the production of inflammatory mediators like nitric oxide (NO) and IL-6. This compound has been shown to inhibit the phosphorylation, and thus the activation, of both p38 and JNK in LPS-stimulated macrophages, contributing to its anti-inflammatory effects.[3]

PPARγ Pathway in Lung Cancer: In lung cancer cells, this compound has been found to inhibit cell proliferation and metastasis by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.[3] Activated PPARγ can upregulate the expression of the tumor suppressor PTEN. PTEN, in turn, inhibits the pro-survival PI3K/Akt signaling pathway, leading to decreased cell growth and proliferation.[3]

References

- 1. This compound attenuates osteoclastogenesis and bone resorption by targeting RANKL-induced intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Roburic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roburic acid, a tetracyclic triterpenoid found in plants such as Gentiana macrophylla, has garnered significant interest for its anti-inflammatory and potential anti-cancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical quantification of this compound.

While a specific, publicly available, validated analytical method exclusively for this compound is not widely documented, this guide presents a robust High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection method adapted from a validated protocol for similar triterpenoids.[3] This method can serve as a strong starting point for the development and validation of a dedicated this compound quantification assay. Additionally, this document outlines the key signaling pathways modulated by this compound, providing context for its biological activity.

Analytical Method: HPLC-PDA for Triterpenoid Quantification

This method is adapted from a validated protocol for the quantification of various triterpenoids in plant extracts and is suitable for the analysis of this compound due to the structural similarities among this class of compounds.[3]

Experimental Protocol

1. Sample Preparation (from Plant Material)

-

Grinding: Grind dried plant material (e.g., roots of Gentiana macrophylla) to a fine powder (e.g., 40 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 30 70 20 10 90 25 10 90 | 30 | 30 | 70 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm (as triterpenoids like this compound typically lack a strong chromophore, detection at lower wavelengths is necessary).

-

Injection Volume: 10 µL

3. Standard Preparation

-

Stock Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Data Presentation: Method Validation Parameters (Adapted)

The following table summarizes the typical validation parameters that should be established for a robust quantitative method, based on a similar validated method for triterpenoids.[3][4][5]

| Parameter | Specification | Typical Value |

| Linearity | ||

| Range | Concentration range over which the method is linear | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | A measure of the goodness of fit of the calibration curve | > 0.999 |

| Precision | ||

| Intra-day Precision (RSD%) | Variation within the same day | < 2% |

| Inter-day Precision (RSD%) | Variation between different days | < 3% |

| Accuracy | ||

| Recovery (%) | The percentage of the true amount of analyte recovered | 95 - 105% |

| Sensitivity | ||

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy | ~0.3 µg/mL |

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cell survival.[1][2] It has been reported to directly target Tumor Necrosis Factor-alpha (TNF-α), preventing its interaction with its receptor (TNFR) and thereby blocking the downstream activation of the NF-κB cascade.[1]

Caption: this compound inhibits the NF-κB signaling pathway by targeting TNF-α.

Modulation of the MAPK Signaling Pathway

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[6] By interfering with upstream signals, this compound can suppress the phosphorylation of key MAPK proteins like p38 and JNK, leading to a reduction in inflammatory responses.

Caption: this compound modulates the MAPK signaling pathway, inhibiting inflammatory responses.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

Caption: General workflow for the quantification of this compound from plant material.

Conclusion

The analytical method and protocols detailed in this document provide a comprehensive framework for the quantification of this compound. While the HPLC-PDA method is adapted from a validated protocol for similar triterpenoids, it offers a reliable starting point for researchers. It is recommended that any laboratory implementing this method conduct its own validation to ensure it meets the specific requirements of their application. The provided information on the signaling pathways modulated by this compound offers valuable context for its biological investigation and potential therapeutic applications.

References

- 1. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jbclinpharm.org [jbclinpharm.org]

Application of Roburic Acid in Drug Discovery: A Guide for Researchers

Introduction: Roburic acid, a tetracyclic triterpenoid originally isolated from oak galls, is emerging as a promising candidate in drug discovery with demonstrated anti-inflammatory and anti-cancer properties.[1][2] This naturally occurring compound has been shown to modulate key signaling pathways involved in tumorigenesis and inflammation, making it a molecule of significant interest for therapeutic development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the potential of this compound.

Application Notes

This compound has shown potential in several therapeutic areas, primarily focusing on oncology and inflammatory diseases. Its mechanism of action often involves the inhibition of critical cellular signaling pathways.

Anti-Cancer Applications:

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of colorectal, prostate, pancreatic, and lung origin.[3][4][5] Its primary anti-cancer mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival, proliferation, and inflammation-driven tumor progression.[2][3] Studies have shown that this compound can directly interact with Tumor Necrosis Factor-α (TNF-α), preventing its binding to its receptor and subsequent activation of downstream pro-survival pathways.[3][6] Furthermore, this compound has been found to down-regulate the expression of anti-apoptotic proteins such as Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[5][7] In combination with conventional chemotherapeutic agents like docetaxel, this compound has demonstrated synergistic effects in inhibiting prostate cancer cell growth.[5][7]

Anti-Inflammatory Applications:

The anti-inflammatory properties of this compound are well-documented and are closely linked to its anti-cancer activities.[1] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6) in macrophage cell lines.[8] This suppression is achieved by blocking the IKK/IκB/NF-κB and MAPK (p38 and JNK) signaling pathways.[1][8] By inhibiting these pathways, this compound effectively reduces the inflammatory response, suggesting its potential use in the treatment of chronic inflammatory diseases.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.

Table 1: IC50 Values of this compound in Human Cancer and Non-Malignant Cell Lines after 24h and 72h Treatment (MTT Assay) [3]

| Cell Line | Tissue of Origin | 24h IC50 (µM) | 72h IC50 (µM) |

| DLD-1 | Colorectal Cancer | 23.5 ± 2.1 | 15.8 ± 1.5 |

| HCT-116 | Colorectal Cancer | 28.7 ± 3.4 | 19.4 ± 2.3 |

| HT-29 | Colorectal Cancer | 35.1 ± 4.2 | 12.9 ± 1.1 |

| PC-3 | Prostate Cancer | 45.6 ± 5.5 | 25.3 ± 3.0 |

| BxPC-3 | Pancreatic Cancer | 52.3 ± 6.3 | 28.9 ± 3.5 |

| WI-38 | Normal Lung Fibroblast | > 100 | 48.7 ± 5.8 |

| CCD-841 CoN | Normal Colon Epithelium | > 100 | 55.2 ± 6.6 |

Table 2: IC50 Values of this compound in Human Colorectal Cancer Cell Lines (Crystal Violet Assay) [3]

| Cell Line | 24h IC50 (µM) | 72h IC50 (µM) |

| DLD-1 | 25.1 ± 2.5 | 18.2 ± 1.9 |

| HCT-116 | 31.4 ± 3.7 | 21.1 ± 2.5 |

| HT-29 | 38.9 ± 4.6 | 14.5 ± 1.7 |

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1.5 x 10^4 cells/ml and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Crystal Violet Assay

This assay is used to determine cell number and viability by staining the DNA of adherent cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Crystal violet solution (0.5% in 20% methanol)

-

Phosphate-buffered saline (PBS)

-

Destaining solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Seed cells and treat with this compound as described in the MTT assay protocol.

-

After the incubation period, wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well for 10 minutes.

-

Remove the methanol and add 50 µL of crystal violet solution to each well. Incubate for 15 minutes at room temperature.

-

Wash the plate with water to remove excess stain.

-

Air dry the plate.

-

Add 100 µL of destaining solution to each well and incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at a wavelength between 540 and 590 nm.[3]

Bromodeoxyuridine (BrdU) Incorporation Assay

This assay measures DNA synthesis and is a direct indicator of cell proliferation.

Materials:

-

12-well plates with sterile coverslips

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

-

Detection reagents (if necessary)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells onto sterile coverslips in 12-well plates at a density of 30,000 cells per well and incubate for 24 hours.[3]

-

Treat the cells with this compound at desired concentrations (e.g., 0.5 x IC50 and IC50) for 48 hours.[3]

-

Add BrdU labeling reagent to the culture medium and incubate for a specific period (e.g., 2-24 hours) to allow incorporation into newly synthesized DNA.

-

Wash the cells with PBS and fix them with a fixing/denaturing solution.

-

Incubate with an anti-BrdU antibody.

-

Wash the cells and add the appropriate detection reagents.

-

Analyze the cells using a fluorescence microscope to count BrdU-positive cells or a microplate reader to quantify the signal.

-

Express the results as the percentage of BrdU-positive cells.[3]

NF-κB Reporter Assay

This assay is used to measure the transcriptional activity of NF-κB.

Materials:

-

NF-κB luciferase reporter cells

-

White-walled 96-well plates

-

Complete cell culture medium

-

This compound stock solution

-

TNF-α (or another NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed NF-κB reporter cells into white-walled 96-well plates at a density of approximately 10,000 cells per well and incubate overnight.[3]

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.5–20 μM) for 1 hour.[3]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for an additional 6 hours.[3]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action in cancer cells.

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. biochemjournal.com [biochemjournal.com]

- 2. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits lung cancer metastasis and triggers autophagy as verified by network pharmacology, molecular docking techniques and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of this compound in combination with docetaxel on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

roburic acid stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of roburic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid this compound?

A: Solid this compound should be stored in a tightly sealed container at 4°C for short-term storage and -20°C for long-term storage.[1] It is crucial to protect it from moisture and light. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

Q2: How should I store solutions of this compound?

A: For solutions prepared in DMSO, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always use freshly prepared solutions whenever possible for optimal results.

Q3: What solvents are suitable for dissolving this compound?

A: this compound is soluble in organic solvents such as DMSO (at 33.33 mg/mL with warming), methanol, and chloroform. It is insoluble in water.[1] For cell culture experiments, a stock solution in DMSO is typically prepared and then further diluted in the culture medium to the desired final concentration.[2]

Q4: Is this compound sensitive to light?

A: Yes, exposure to light can potentially lead to degradation. Therefore, it is recommended to store both solid this compound and its solutions in light-protected containers (e.g., amber vials) or by wrapping the container with aluminum foil.

Q5: What are the potential signs of this compound degradation?

A: Degradation may be indicated by a change in the physical appearance of the solid, such as discoloration or clumping. For solutions, precipitation or a change in color may suggest degradation. It is recommended to use analytical techniques like HPLC to assess the purity and integrity of the compound if degradation is suspected.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Difficulty Dissolving this compound | - Inappropriate solvent.- Insufficient mixing or temperature.- Compound has degraded. | - Ensure the use of a recommended solvent like DMSO, methanol, or chloroform.- Gentle warming (up to 60°C) and sonication can aid in dissolution in DMSO.[1]- If solubility issues persist, consider using a fresh stock of the compound. |

| Precipitation in Cell Culture Medium | - Low solubility of this compound in aqueous media.- High final concentration of the compound. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and improve solubility.- Prepare a more dilute stock solution to minimize the volume of DMSO added to the medium.- Vortex the final solution well before adding it to the cells. |

| Inconsistent Experimental Results | - Degradation of this compound stock solution.- Repeated freeze-thaw cycles of the stock solution. | - Always use freshly prepared solutions or properly stored aliquots.- Avoid repeated freezing and thawing of the stock solution by preparing single-use aliquots. |

| Potential for Compound Inactivation | - Interaction with incompatible materials. | - Use glass or polypropylene containers for storage and preparation of this compound solutions.- Avoid contact with strong oxidizing agents and highly acidic or basic conditions unless part of a specific experimental protocol. |

Stability and Storage Conditions

The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid | 4°C | Short-term | Tightly sealed, protected from light and moisture. |

| -20°C | Long-term | Tightly sealed, protected from light and moisture, preferably under inert atmosphere. | |

| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |

| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light.[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM solution, this would be approximately 4.41 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the tube.

-

Vortex the solution until the solid is completely dissolved. Gentle warming up to 60°C can be applied to aid dissolution.[1]

-

Once dissolved, aliquot the stock solution into single-use, light-protected tubes.

-

Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to understand its stability profile under various stress conditions. This is a generalized protocol and should be adapted based on the specific analytical methods available.

Objective: To identify potential degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Methanol or other suitable solvent

-

HPLC system with a suitable detector (e.g., PDA or MS)

-

C18 HPLC column

-

pH meter

Procedure:

-

Preparation of Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For each stress condition, mix the this compound stock solution with the respective stressor solution. A control sample with the solvent alone should also be prepared.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot from each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using techniques like mass spectrometry (MS) if available.

-

Visualizations

Caption: Workflow for a forced degradation study of this compound.

Caption: this compound inhibits the NF-κB signaling pathway by targeting TNF-α.[3][4][5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effect of this compound in combination with docetaxel on human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth [frontiersin.org]

- 4. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Targets TNF to Inhibit the NF-κB Signaling Pathway and Suppress Human Colorectal Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Roburic Acid Crystallization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of roburic acid. The information is presented in a clear question-and-answer format to directly address potential challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: this compound is a tetracyclic triterpenoid. Its key properties for crystallization include its appearance as a white crystalline powder and its solubility profile. It is insoluble in water but soluble in various organic solvents such as dimethyl sulfoxide (DMSO), methanol, chloroform, petroleum ether, n-hexane, and ethyl acetate.[1][2][3] This information is critical for selecting an appropriate solvent system.

Q2: I am not getting any crystals. What are the common reasons for crystallization failure?

A2: Failure to obtain crystals can stem from several factors:

-

The solution may not be supersaturated: This is the most common reason. Either too much solvent was used, or the concentration of this compound is too low.[4]

-

The cooling process is too rapid: Fast cooling can inhibit crystal nucleation and growth.[5]

-

The presence of impurities: Certain impurities can inhibit crystallization.

-

Inappropriate solvent system: The chosen solvent may be too good a solvent, preventing the compound from precipitating.

Q3: My attempt to crystallize this compound resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[6] To address this, you can:

-

Add more solvent: This can keep the compound dissolved at a lower temperature.

-

Slow down the cooling rate: Allow the solution to cool more gradually to room temperature before further cooling in an ice bath.

-

Change the solvent system: A solvent in which this compound is slightly less soluble might be more effective.

-

Scratch the inside of the flask: This can provide a nucleation site for crystal growth.[7]

Q4: The yield of my this compound crystals is very low. How can I improve it?

A4: A low yield can be due to:

-

Using too much solvent: This will result in a significant portion of the this compound remaining in the mother liquor.[4]

-

Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

-

Loss during filtration: Be careful during the transfer and washing of the crystals to minimize loss.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization of this compound.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No crystals form after cooling | - Solution is not supersaturated (too much solvent). - Cooling is too fast. - Presence of inhibitory impurities. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Try scratching the inner surface of the flask with a glass rod to induce nucleation. - Add a seed crystal of this compound if available. - Re-purify the crude this compound to remove impurities. |

| An oil forms instead of crystals ("oiling out") | - The melting point of this compound in the chosen solvent is below the temperature of precipitation. - The solution is too concentrated. - Rapid cooling. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. - Consider using a different solvent or a solvent mixture. - Ensure a very slow cooling rate. |

| Crystals are very small or needle-like | - Rapid crystallization. - High degree of supersaturation. | - Decrease the rate of cooling. - Use a slightly larger volume of solvent to reduce the level of supersaturation. - Consider a different crystallization technique, such as vapor diffusion, which often yields larger, better-quality crystals. |

| Low recovery of crystalline material | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature filtration before crystallization is complete. - Crystals are too soluble in the washing solvent. | - Concentrate the mother liquor and attempt a second crystallization. - Ensure the solution has been adequately cooled for a sufficient period. - Use a minimal amount of ice-cold washing solvent. |

| Colored impurities in the final crystals | - Impurities from the starting material or reaction byproducts. | - Use activated charcoal to decolorize the solution before filtration (use sparingly to avoid adsorbing the desired product). - Perform a recrystallization of the obtained crystals. |

Experimental Protocols

Below are detailed methodologies for common crystallization techniques that can be adapted for this compound based on its known solubility.

Protocol 1: Slow Evaporation Crystallization

This method is suitable when a volatile solvent in which this compound is soluble is used.

Methodology:

-

Dissolve the crude this compound in a suitable volatile solvent (e.g., chloroform or ethyl acetate) at room temperature to create a near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.[8][9]

-

Place the container in an undisturbed location at a constant temperature.

-

Monitor the setup over several days for the formation of crystals.

Troubleshooting Workflow for Slow Evaporation

References

- 1. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 2. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 7. benchwise.wordpress.com [benchwise.wordpress.com]

- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]

- 9. Slow Evaporation Method [people.chem.umass.edu]

Technical Support Center: Optimizing HPLC Conditions for Roburic Acid Analysis

Welcome to the technical support center for the HPLC analysis of roburic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC column selection for this compound analysis?

A1: For the analysis of this compound, a tetracyclic triterpenoid, a reversed-phase C18 column is a common and effective starting point. Columns with high carbon loading and good end-capping are recommended to minimize interactions with residual silanols. For potentially better resolution of structurally similar triterpenoids, a C30 column can also be considered.

Q2: What mobile phase composition is recommended for the analysis of this compound?

A2: A typical mobile phase for the reversed-phase HPLC analysis of this compound consists of a mixture of acetonitrile or methanol and water. Due to the acidic nature of this compound, the addition of a small amount of an acid modifier to the mobile phase is crucial for obtaining sharp, symmetrical peaks. Commonly used modifiers include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). An isocratic elution with a high percentage of the organic solvent is often a good starting point, followed by gradient elution for more complex samples.

Q3: What is the optimal detection wavelength for this compound?

A3: this compound, like many triterpenoids, lacks a strong chromophore, which can make UV detection challenging. Detection at low wavelengths, typically between 205-210 nm, is often employed to increase sensitivity. However, it is important to use high-purity solvents to minimize baseline noise at these wavelengths. If sensitivity is a significant issue, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be considered.

Q4: How can I improve the solubility of this compound for HPLC analysis?

A4: this compound is reported to be soluble in chloroform and slightly soluble in methanol. For HPLC analysis, it is recommended to dissolve the standard and samples in the initial mobile phase composition or a solvent with a slightly weaker elution strength to ensure good peak shape. If solubility in the mobile phase is low, using a small amount of a stronger, miscible organic solvent like methanol or acetonitrile to dissolve the sample before dilution with the mobile phase can be effective. Sonication may also aid in dissolution.

Q5: What are some common causes of peak tailing when analyzing this compound?

A5: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica support.[1][2][3][4][5] To mitigate this, ensure the mobile phase pH is sufficiently low (by adding an acid modifier) to keep the this compound in its protonated form.[1][2] Using a well-end-capped column or a column specifically designed for the analysis of acidic compounds can also significantly improve peak shape.[3] Other potential causes include column overload, extra-column dead volume, and a mismatch between the sample solvent and the mobile phase.[1][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound in a question-and-answer format.

| Problem | Possible Causes | Solutions |

| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Mobile phase pH is too high.- Column overload.- Mismatch between sample solvent and mobile phase. | - Add 0.1% formic acid or TFA to the mobile phase.- Use a highly end-capped C18 column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |

| Poor Resolution/Co-elution | - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Isocratic elution is not providing enough separation power. | - Optimize the organic solvent-to-water ratio.- Try a different organic solvent (e.g., methanol instead of acetonitrile).- Switch to a C30 column for enhanced shape selectivity.- Implement a shallow gradient elution. |

| Low Sensitivity/Small Peaks | - Low UV absorbance of this compound.- Detection wavelength is not optimal.- Sample concentration is too low. | - Set the detector to a lower wavelength (205-210 nm).- Use high-purity HPLC grade solvents.- Consider using a more sensitive detector like CAD or MS.- Concentrate the sample prior to injection. |

| Baseline Noise or Drift | - Impure solvents, especially at low UV wavelengths.- Inadequate mobile phase degassing.- Column contamination. | - Use high-purity, HPLC-grade solvents.- Degas the mobile phase thoroughly before and during the run.- Flush the column with a strong solvent mixture (e.g., methanol/acetonitrile). |

| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check the HPLC system for leaks and ensure the pump is properly primed.- Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature. |

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

-

Plant Extract Preparation: A general procedure for extracting triterpenoids from plant material involves solvent extraction. A dried and powdered plant sample can be extracted with methanol or a methanol/chloroform mixture, followed by filtration and evaporation of the solvent. The residue is then reconstituted in a suitable solvent for HPLC analysis.

2. HPLC Instrumentation and Conditions

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | 80% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. (This is a starting point and should be optimized). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. Data Analysis

-

Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the working standards.

Visualizations

Troubleshooting Workflow

A logical workflow for troubleshooting common HPLC issues in this compound analysis.

Experimental Workflow for this compound Analysis

A general experimental workflow for the HPLC analysis of this compound.

References

avoiding degradation of roburic acid during experiments

Welcome to the technical support center for roburic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter that could indicate degradation of this compound.

| Observation | Potential Cause of Degradation | Recommended Action |

| Reduced biological activity in cell-based assays (e.g., decreased inhibition of NF-κB or MAPK pathways). | Hydrolysis or Oxidation: this compound may be unstable in aqueous cell culture media over long incubation periods, especially at physiological pH and temperature. | - Prepare fresh stock solutions of this compound in an appropriate organic solvent (e.g., DMSO) before each experiment. - Minimize the time the compound is in aqueous media before addition to cells. - Include a positive control with a known stable inhibitor to ensure assay performance. - Consider a time-course experiment to assess the stability of this compound's effect over time. |

| Precipitate formation in aqueous buffers or cell culture media. | Poor Solubility and Aggregation: this compound is poorly soluble in water. Precipitates may not be degradation products but can affect the active concentration and lead to inconsistent results.[1] | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically <0.5%) but sufficient to maintain solubility. - Use a vortex or sonication to aid dissolution when preparing working solutions. - Visually inspect solutions for any precipitation before use. |

| Change in color of the this compound solution (e.g., yellowing). | Oxidation or Photodegradation: Exposure to air (oxygen) or light, especially UV, can potentially lead to the formation of colored degradation products. | - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Prepare fresh solutions and avoid long-term storage of working dilutions. |

| Inconsistent results between experimental repeats. | Variable Storage and Handling: Inconsistent thawing/refreezing of stock solutions or prolonged storage at inappropriate temperatures can lead to gradual degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. - Strictly adhere to recommended storage conditions (-20°C or -80°C for solutions).[2] - Ensure consistent handling procedures across all experiments. |

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its solutions?

A1:

-

Solid this compound: Store in a tightly sealed container at -20°C, protected from light and moisture.[2] this compound is hygroscopic.

-

Stock Solutions (in DMSO): Aliquot into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.

Q2: How can I prepare a stable working solution of this compound for cell culture experiments?

A2: Prepare a high-concentration stock solution in 100% DMSO. For your experiment, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture should be kept low (e.g., <0.5%) to avoid solvent toxicity to the cells.

Q3: Is this compound sensitive to pH changes?

Q4: Can I expose this compound solutions to normal laboratory light?

A4: To minimize the risk of photodegradation, it is best practice to protect this compound solutions from light. Use amber vials or cover your tubes and plates with aluminum foil, especially during long incubation periods.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes

-

Sterile, filtered pipette tips

-

-

Procedure for 10 mM Stock Solution:

-

Equilibrate this compound powder to room temperature before opening to prevent condensation.

-

Weigh out the required amount of this compound in a sterile environment. The molecular weight of this compound is 440.7 g/mol .[3]

-

Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into single-use amber microcentrifuge tubes.

-

Store the aliquots at -80°C.

-

-

Procedure for Working Solution (for Cell Culture):

-

Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

-

Serially dilute the stock solution with sterile cell culture medium to the desired final concentration immediately before adding to the cells.

-

Ensure the final DMSO concentration is below the tolerance level for your specific cell line.

-

Protocol 2: Assessment of this compound Activity via NF-κB Reporter Assay

This protocol is adapted for researchers investigating the anti-inflammatory effects of this compound.

-

Cell Seeding:

-

Seed cells (e.g., HEK293T with an NF-κB luciferase reporter plasmid) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment and Stimulation:

-

Prepare fresh working solutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration).

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for the desired time (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay or by co-transfection with a constitutively expressed reporter like Renilla luciferase).

-

Visualizations

Caption: Experimental workflow for an NF-κB reporter assay with this compound.

Caption: Simplified NF-κB signaling pathway showing the inhibitory target of this compound.[4][5][6]

Caption: Logical workflow for troubleshooting this compound experiments.

References

- 1. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]

- 2. abmole.com [abmole.com]

- 3. This compound | C30H48O2 | CID 12315005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of this compound: In Vitro and In Silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of this compound: In Vitro and In Silico Investigation [mdpi.com]

Technical Support Center: Roburic Acid Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roburic acid samples. The information provided will help address common issues related to impurities and degradation products encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of this compound samples, particularly using High-Performance Liquid Chromatography (HPLC).

Problem 1: Unexpected Peaks in the Chromatogram

Possible Cause: Presence of co-extracted impurities from the natural source, Gentiana macrophylla.

Solution:

-

Identify Potential Impurities: The most common impurities that are co-extracted with this compound from Gentiana macrophylla are other triterpenoids and organic acids. Based on scientific literature, the following compounds should be considered as potential impurities:

-

Oleanolic Acid

-

Erythrocentauric Acid

-

5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one

-

-

Confirmation of Impurity Identity:

-

Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the molecular weight of the unexpected peaks. Compare the obtained mass with the molecular weights of the potential impurities listed in the table below.

-

Reference Standards: If available, inject reference standards of the suspected impurities to compare their retention times with the unknown peaks in your sample chromatogram.

-

UV-Vis Spectra: A Diode Array Detector (DAD) can provide the UV spectrum of the impurity peak, which can be compared with literature data or reference standards for initial identification.

-

-

Quantification of Impurities: Once identified, quantify the impurities using a validated HPLC method with appropriate reference standards.

Table 1: Potential Co-Extracted Impurities in this compound Samples

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |

| Oleanolic Acid | C₃₀H₄₈O₃ | 456.7 | Co-extraction from Gentiana macrophylla |

| Erythrocentauric Acid | C₁₀H₈O₅ | 208.17 | Co-extraction from Gentiana macrophylla |

| 5-carboxyl-3,4-dihydrogen-1H-2-benzopyran-1-one | C₁₀H₈O₄ | 192.17 | Co-extraction from Gentiana macrophylla |

Note: The concentration of these impurities can vary depending on the source of the plant material and the extraction and purification methods used. One study on a related Gentiana species found oleanolic acid concentrations to be around 1.82 mg/g of dry weight in the flower.[1]

Problem 2: Appearance of New Peaks in Older Samples or After Stress Testing

Possible Cause: Degradation of the this compound molecule.

Solution:

-

Understand Degradation Pathways: this compound, being a carboxylic acid and a triterpenoid, is susceptible to degradation under certain conditions. The most common degradation pathways are:

-

Hydrolysis: The carboxylic acid group can undergo reactions, especially at high or low pH.

-